N,N-Dimethyl-2,4-dinitroaniline
Overview
Description
N,N-Dimethyl-2,4-dinitroaniline is an organic compound with the molecular formula C8H9N3O4. It is a derivative of aniline, characterized by the presence of two nitro groups at the 2 and 4 positions and two methyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
N,N-Dimethyl-2,4-dinitroaniline primarily targets tubulin proteins in plants and protists . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
This compound acts as a microtubule inhibitor . It binds beneath the H1-S2 loop of α-tubulin, causing this loop to be drawn inwards . This disrupts protofilament interactions within the microtubule, thereby inhibiting the formation of microtubules . This inhibition of microtubule formation disrupts cell division and growth.
Pharmacokinetics
Like other dinitroaniline herbicides, it is likely to be absorbed by plant roots and distributed throughout the plant via the xylem
Result of Action
The primary result of this compound’s action is the inhibition of cell division and growth due to the disruption of microtubule formation . This leads to a reduction in plant biomass and can ultimately lead to plant death. In protists, the compound’s action can disrupt various cellular processes, potentially leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil composition, pH, and temperature can affect the compound’s absorption by plant roots . Additionally, the presence of other chemicals in the environment can potentially interact with this compound, influencing its stability and efficacy .
Biochemical Analysis
Biochemical Properties
N,N-Dimethyl-2,4-dinitroaniline plays a significant role in biochemical reactions, particularly in the inhibition of microtubule polymerization. It interacts with tubulin dimers, a type of protein, and disrupts the formation of microtubules, which are essential for cell division and intracellular transport . This interaction is similar to that of other dinitroaniline compounds, which bind to alpha-tubulin and interfere with microtubule assembly .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting microtubule formation, leading to the inhibition of cell division and growth . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal functioning of microtubules . The disruption of microtubules can lead to changes in cell morphology, motility, and intracellular transport.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to tubulin dimers, which prevents the polymerization of microtubules . This inhibition of microtubule assembly disrupts the mitotic spindle, leading to cell cycle arrest at the metaphase stage . Additionally, this compound may interfere with other cellular processes by binding to other proteins and enzymes involved in cell division and intracellular transport .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but its degradation products may also have biological activity . Long-term exposure to this compound can lead to persistent inhibition of cell division and growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can inhibit cell division and growth without causing significant toxicity . At high doses, this compound can cause toxic effects, including damage to tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, including hydroxylation and oxidation reactions . These metabolic processes are mediated by enzymes such as cytochrome P450, which catalyze the conversion of this compound to its metabolites . The metabolites of this compound can be excreted in urine and may also have biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The localization and accumulation of this compound within specific cellular compartments can influence its biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within the cell can affect its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-2,4-dinitroaniline can be synthesized through the nitration of N,N-dimethylaniline. The nitration process involves the introduction of nitro groups into the aromatic ring of N,N-dimethylaniline using a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves a continuous-flow microreactor system. This method allows for a safer, more efficient, and selective synthesis process compared to traditional batch processes. The continuous-flow system minimizes the risk of hazardous reactions and reduces the amount of solvent required .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of N,N-dimethyl-2,4-diaminoaniline.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite are used.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols and are typically carried out in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N,N-dimethyl-2,4-diaminoaniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-2,4-dinitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitroaniline: Similar in structure but lacks the dimethyl groups on the nitrogen atom.
N,N-Dimethyl-4-nitroaniline: Contains only one nitro group at the 4 position.
Trifluralin: A dinitroaniline herbicide with a similar mechanism of action but different substituents on the aromatic ring.
Uniqueness
N,N-Dimethyl-2,4-dinitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and dimethyl groups allows for a range of chemical reactions and applications that are not possible with other similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-2,4-dinitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-9(2)7-4-3-6(10(12)13)5-8(7)11(14)15/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFZYZBHIAWDEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937264 | |
Record name | N,N-Dimethyl-2,4-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1670-17-3 | |
Record name | N,N-Dimethyl-2,4-dinitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1670-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-2,4-dinitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,4-dinitroaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dimethyl-2,4-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIMETHYL-2,4-DINITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LUZ7HQ82B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N,N-Dimethyl-2,4-dinitroaniline act as a retarder in styrene polymerization?
A1: this compound (DMDNA) acts as a retarder in styrene emulsion polymerization by interfering with the radical polymerization process. [] DMDNA achieves this by reacting with the growing polymer chain radicals, forming a less reactive radical species. This "sluggish" radical is less likely to add monomer units, effectively slowing down the polymerization rate. [] This interaction ultimately leads to shorter polymer chains and a slower overall reaction.
Q2: What is the evidence for the incorporation of this compound into the polymer structure during styrene polymerization?
A2: The presence of DMDNA within the polymer structure after styrene polymerization was confirmed using ultraviolet (UV) spectroscopy. [] The UV spectrum of the polymer clearly showed characteristic absorption peaks of DMDNA, indicating its incorporation into the polymer chains. Further quantitative analysis using spectrophotometric titration with perchloric acid in a benzene solution allowed for the determination of the amount of DMDNA bound within the polymer. [] This combination of spectroscopic techniques provides strong evidence for the integration of DMDNA into the polymer structure during the polymerization process.
Q3: What is known about the structural characteristics of this compound?
A3: this compound (C8H9N3O4) displays a non-planar conformation. [] The ortho-nitro group and the dimethylamino group are twisted out of the plane of the benzene ring. In contrast, the para-nitro group remains largely coplanar with the benzene ring. [] This non-planar structure is likely influenced by steric hindrance between the bulky substituents on the benzene ring.
Q4: Are there any alternative compounds with similar retardation properties to this compound in styrene polymerization?
A4: Yes, the research also investigated 1-bromo-2,4-dinitrobenzene (BrDNB) as a potential retarder in styrene polymerization. [] Similar to DMDNA, BrDNB also demonstrated retardation effects on the polymerization reaction. The researchers utilized radiolabeling with Br82 to track the incorporation of BrDNB fragments into the final polymer structure, confirming its participation in the reaction. [] This finding suggests that other aromatic compounds with nitro substituents could potentially exhibit retardation properties in styrene polymerization.
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